1'-Hydroxy Bilastine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bilastine is a second-generation H1 antihistamine designed to alleviate allergy symptoms with minimal side effects. It is recognized for its high specificity and affinity to the H1 receptor, offering a promising profile for therapeutic applications without significant sedation or cardiovascular effects.

Synthesis Analysis

The synthesis of Bilastine employs a new and efficient route, avoiding the use of hazardous materials and tedious steps found in previous methods. This alternative synthesis highlights a convergent strategy, optimizing yield and reducing the number of steps required for production (Collier et al., 2011).

Molecular Structure Analysis

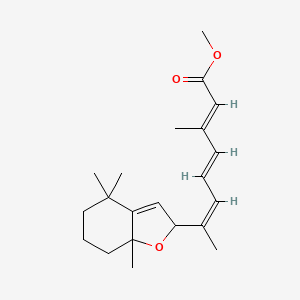

Bilastine's molecular structure, characterized by its potent binding affinity to the H1 receptor, contributes to its long duration of action. The molecule contains a hydrophilic carboxylic substituent, indicative of its selective action and minimal central nervous system penetration, leading to a lower risk of sedative effects (Sharma et al., 2021).

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

1'-Hydroxy Bilastine, as part of its broader profile under Bilastine, has been extensively studied for its pharmacokinetic and pharmacodynamic properties. It is recognized for its potent binding affinity to H1 receptors, contributing to its longer duration of action compared to first-generation antihistamines. Bilastine's chemical structure, featuring a hydrophilic carboxylic substituent, enhances its selectivity and efficacy in treating allergic conditions such as hayfever, chronic urticaria, and allergic rhinitis. Its pharmacokinetic profile is favorable, with rapid absorption and minimal metabolism, which reduces the potential for drug-drug interactions and side effects (Sharma, Hatware, Bhadane, & Patil, 2021).

Central Nervous System Effects

Research has demonstrated that Bilastine does not significantly affect the central nervous system, which is a critical consideration for medications that might be used by individuals in roles requiring high levels of cognitive function, such as pilots. A study evaluating Bilastine's effects at cabin altitude found no impairment in alertness or complex task performance, suggesting its safety for use in environments or occupations where cognitive clarity is paramount (Valk, Simons, Jetten, Valiente, & Labeaga, 2016).

Molecular Interactions and Binding Dynamics

At the molecular level, Bilastine's interaction with histamine H1 receptors has been a subject of detailed investigation. Studies focusing on its binding dynamics reveal the significance of certain amino acids in the receptor structure, such as Lys 179 and Lys 191, which are crucial for the electrostatic and hydrophobic binding forces that contribute to Bilastine's high affinity for H1 receptors. This detailed understanding of molecular interactions underpins Bilastine's effectiveness as an antihistamine (Akimoto, Sugihara, & Hishinuma, 2021).

Analytical Methods and Quality Control

The development of analytical methods for the quantification of Bilastine in pharmaceutical products is essential for ensuring the quality and efficacy of medications containing this compound. Spectrophotometric and hydrophilic interaction liquid chromatographic methods have been validated, providing reliable tools for routine quality control analysis of Bilastine in various formulations. These methods are critical for supporting the pharmaceutical industry's ability to produce consistently effective and safe Bilastine-based medications (Terzić, Popović, Stajić, Tumpa, & Jančić-Stojanović, 2016).

Potential Therapeutic Applications Beyond Allergies

Emerging research suggests that Bilastine and its derivatives might have broader therapeutic applications beyond traditional antihistamine uses. Studies exploring the molecular docking of Bilastine drugs against SARS-CoV-2 proteases indicate potential antiviral properties, highlighting the versatility and potential of Bilastine as a molecule for various therapeutic applications. These findings open new avenues for the application of Bilastine in treating conditions beyond allergic reactions (Kumer, Chakma, & Matin, 2022).

Mechanism of Action

Target of Action

1’-Hydroxy Bilastine is a derivative of Bilastine, which is a second-generation H1-antihistamine . The primary target of Bilastine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its activation leads to symptoms such as nasal congestion and urticaria .

Mode of Action

Bilastine acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .

Pharmacokinetics

Bilastine exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61%, indicating a significant proportion of the drug reaches systemic circulation . There is no accumulation observed with daily dosing of 20-100 mg after 14 days . Its cmax (maximum plasma concentration) decreased by 25% and 33% when taken with a low fat and high fat meal compared to the fasted state .

Result of Action

The molecular and cellular effects of Bilastine’s action primarily involve the reduction of allergic symptoms. By antagonizing the H1 receptor, Bilastine prevents the activation of this receptor by histamine, thereby reducing the allergic response at the cellular level . This results in symptomatic relief from conditions like allergic rhinitis and chronic spontaneous urticaria .

Action Environment

The action, efficacy, and stability of Bilastine can be influenced by various environmental factors. For instance, the presence of food can decrease the bioavailability of Bilastine, as evidenced by the decrease in Cmax when taken with meals . Therefore, it is recommended to take Bilastine on an empty stomach for optimal absorption and efficacy .

Biochemical Analysis

Biochemical Properties

1’-Hydroxy Bilastine interacts with the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, 1’-Hydroxy Bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells .

Cellular Effects

1’-Hydroxy Bilastine has been shown to reduce allergic symptoms such as nasal congestion and urticaria . It achieves this by inhibiting the histamine H1 receptor, thereby preventing the allergic response triggered by mast cells .

Molecular Mechanism

The molecular mechanism of 1’-Hydroxy Bilastine involves selective antagonism of the histamine H1 receptor . By binding to this receptor, it prevents the activation of the receptor by histamine, which is released during an allergic response . This reduces the development of allergic symptoms .

Temporal Effects in Laboratory Settings

The pharmacokinetics of 1’-Hydroxy Bilastine have been studied in healthy adults . After multiple dose administration, 1’-Hydroxy Bilastine reached a mean maximum blood concentration at a median time of 2.50 hours . The half-life of 1’-Hydroxy Bilastine in plasma was 7.88 hours .

Metabolic Pathways

1’-Hydroxy Bilastine does not interact significantly with the cytochrome P450 system and does not undergo significant metabolism in humans . It is mainly excreted in the feces (66.5%) with some excreted in the urine (28.3%) .

Transport and Distribution

It is known that Bilastine is mainly absorbed by the conjunctiva and shows low plasma concentration .

Subcellular Localization

Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where the histamine H1 receptors are located .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1-Hydroxy Bilastine can be achieved through a multi-step process involving the conversion of Bilastine to an intermediate compound, followed by the introduction of a hydroxyl group. The key steps in the synthesis pathway include oxidation, reduction, and hydrolysis reactions.", "Starting Materials": [ "Bilastine", "Sodium hypochlorite", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Bilastine is oxidized using sodium hypochlorite to form the corresponding carboxylic acid intermediate.", "Step 2: The carboxylic acid intermediate is reduced using sodium borohydride to form the corresponding alcohol intermediate.", "Step 3: The alcohol intermediate is hydrolyzed using hydrochloric acid to form the corresponding hydroxy compound.", "Step 4: The hydroxy compound is neutralized using sodium hydroxide and purified using methanol and water." ] } | |

CAS RN |

1638785-23-5 |

Molecular Formula |

C₂₈H₃₇N₃O₄ |

Molecular Weight |

479.61 |

synonyms |

4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)